molecular formula C21H20FN3O2S B2808764 2-[2-[(4-Fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-[(4-methylphenyl)methyl]acetamide CAS No. 1040645-70-2

2-[2-[(4-Fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B2808764
CAS No.: 1040645-70-2
M. Wt: 397.47
InChI Key: YPVLVHLDSQBFDV-UHFFFAOYSA-N
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Description

This compound is also known as CRL-40,940, flmodafinil, bisfluoromodafinil, and lauflumide . It is a eugeroic and a weak dopamine reuptake inhibitor . Its inventors claim that it is more effective than modafinil and adrafinil, with fewer side effects .


Molecular Structure Analysis

The molecular formula of this compound is C21H20FN3O2S. The molecular weight is 397.47. The structure includes a pyrimidinyl group attached to a fluorophenyl group and a methylphenyl group .

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

  • A study by Mary et al. (2020) focused on the molecular structure and spectroscopic characteristics of a molecule similar to the requested compound, specifically 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide. This research provides quantum chemical insights, including equilibrium geometry and vibrational assignments, contributing to a deeper understanding of similar compounds (Mary et al., 2020).

Crystal Structure Analysis

  • Subasri et al. (2016) and Subasri et al. (2017) conducted studies on related compounds, providing valuable information about their crystal structures. These insights, particularly regarding the folded conformation and intramolecular hydrogen bonding, are significant for understanding the physical and chemical properties of similar pyrimidine-based compounds (Subasri et al., 2016), (Subasri et al., 2017).

Potential Antitumor Activity

  • Research by Hafez and El-Gazzar (2017) explored the synthesis of thieno[3,2-d]pyrimidine derivatives, a class of compounds closely related to the requested chemical. They found that many synthesized compounds exhibited potent anticancer activity, suggesting potential applications in developing antitumor drugs (Hafez & El-Gazzar, 2017).

Antimicrobial Activity

  • Majithiya and Bheshdadia (2022) synthesized novel pyrimidine-triazole derivatives and investigated their antimicrobial activity. This research contributes to understanding how modifications in pyrimidine structures, like the one , can impact antimicrobial properties (Majithiya & Bheshdadia, 2022).

In Vitro Cytotoxic Activity

  • Al-Sanea et al. (2020) synthesized pyrazol-1-yl acetamide derivatives and evaluated their cytotoxic activity. Their research offers insight into how pyrimidine and related compounds can be used in developing anticancer agents (Al-Sanea et al., 2020).

Mechanism of Action

As a eugeroic, this compound promotes wakefulness . It is also a weak dopamine reuptake inhibitor, which means it increases the amount of dopamine available in the brain . This can lead to increased alertness and cognitive performance .

Properties

IUPAC Name

2-[2-[(4-fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2S/c1-14-2-4-15(5-3-14)12-23-19(26)10-18-11-20(27)25-21(24-18)28-13-16-6-8-17(22)9-7-16/h2-9,11H,10,12-13H2,1H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVLVHLDSQBFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CC2=CC(=O)NC(=N2)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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